molecular formula C14H9Br2ClO2 B1372421 5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride CAS No. 1160250-25-8

5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride

Cat. No.: B1372421
CAS No.: 1160250-25-8
M. Wt: 404.48 g/mol
InChI Key: FQDFZGGDSIQXCN-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

It is known that benzoyl chloride derivatives can undergo nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule that donates an electron pair) interacts with the benzoyl chloride derivative, leading to the substitution of the chloride group.

Biochemical Pathways

Given its potential to undergo nucleophilic substitution reactions, it may influence pathways involving proteins or enzymes that interact with benzoyl chloride derivatives .

Biochemical Analysis

Biochemical Properties

5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and peptides. It interacts with enzymes and proteins through covalent bonding, leading to the formation of stable complexes. This compound is known to react with nucleophilic amino acid residues such as lysine and cysteine, forming covalent bonds that can alter the structure and function of the target proteins . Additionally, this compound can interact with other biomolecules, including nucleic acids, through similar covalent modifications, thereby influencing various biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways by modifying key signaling proteins, leading to altered cellular responses. It has been observed to impact gene expression by modifying transcription factors and other regulatory proteins, thereby affecting the transcriptional activity of specific genes . Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolic flux and the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It can bind to the active sites of enzymes, leading to enzyme inhibition or activation depending on the nature of the interaction . This compound can also induce changes in gene expression by modifying transcription factors and other DNA-binding proteins, thereby influencing the transcriptional machinery . The covalent modifications introduced by this compound can lead to significant changes in the structure and function of the target biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure can lead to sustained changes in cellular processes . The stability and degradation of this compound are critical factors that influence its long-term effects in biochemical experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce specific biochemical changes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where the compound’s impact on biochemical pathways becomes more pronounced at certain dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can influence metabolic flux by modifying key metabolic enzymes, leading to changes in the levels of specific metabolites . The interactions of this compound with metabolic enzymes are crucial for understanding its role in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments are influenced by its interactions with these transporters and binding proteins . Understanding the transport and distribution of this compound is essential for elucidating its cellular effects .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . The activity and function of this compound are influenced by its subcellular localization, making it a critical factor in its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride typically involves the reaction of 5-bromo-2-hydroxybenzoic acid with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with thionyl chloride to form the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-hydroxybenzoic acid: A precursor in the synthesis of 5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride.

    4-Bromobenzyl chloride: Another precursor used in the synthesis process.

    Benzoyl Chloride Derivatives: Compounds with similar reactivity and applications in organic synthesis.

Uniqueness

This compound is unique due to its dual bromine substitution, which enhances its reactivity and versatility in chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules and pharmaceutical compounds.

Biological Activity

5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including available data on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₉Br₂ClO₂
  • Molecular Weight : 404.48 g/mol
  • Structure : The compound features a bromobenzyl ether linked to a benzoyl chloride moiety, which may contribute to its biological activity.

Biological Activity Overview

Despite its promising structure, documented information regarding the specific biological mechanisms of action for this compound remains limited. However, insights can be gleaned from related compounds and structural analogs that exhibit notable biological activities.

Antimicrobial Activity

Research has indicated that halogenated compounds often exhibit enhanced antimicrobial properties. For instance, studies on similar brominated benzyl derivatives have shown significant antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative species.

CompoundMIC (µg/mL)Bacterial Strain
5-Bromo Compound A0.0195E. coli
5-Bromo Compound B0.0048Bacillus mycoides
5-Bromo Compound C0.039C. albicans

The presence of bromine in the molecular structure is believed to enhance the lipophilicity and reactivity of these compounds, facilitating their interaction with bacterial cell membranes and leading to increased permeability and subsequent bacterial death .

Anti-inflammatory Potential

While specific studies on this compound are scarce, related compounds have demonstrated anti-inflammatory effects through mechanisms such as inhibition of pro-inflammatory cytokines (e.g., IL-17) and modulation of T-cell responses in various in vivo models . These findings suggest that similar derivatives could potentially modulate inflammatory pathways.

Case Studies

  • In Vivo Efficacy in Animal Models :
    • A study evaluated the anti-inflammatory effects of structurally related compounds in collagen-induced arthritis models, demonstrating significant reductions in disease severity and cytokine levels . Although not directly involving this compound, these results indicate a potential therapeutic avenue for brominated benzoyl derivatives.
  • Structure-Activity Relationship (SAR) :
    • Research into pyrrole-containing derivatives has shown that modifications at specific positions significantly affect biological activity. For instance, compounds with electron-withdrawing groups exhibited enhanced antibacterial properties, suggesting that similar modifications on the benzoyl chloride framework could yield potent derivatives .

Properties

IUPAC Name

5-bromo-2-[(4-bromophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br2ClO2/c15-10-3-1-9(2-4-10)8-19-13-6-5-11(16)7-12(13)14(17)18/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDFZGGDSIQXCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br2ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride
5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride
5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride
Reactant of Route 4
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Reactant of Route 5
5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride
Reactant of Route 6
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5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride

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